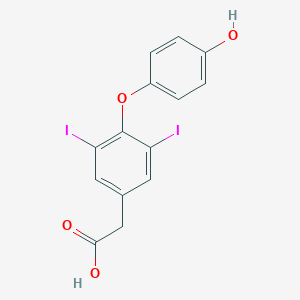

3,5-diiodothyroacetic acid

概要

説明

3,5-ジヨードチロ酢酸は、甲状腺ホルモンのアナログです。これはチロキシン誘導体であり、血中コレステロール濃度を低下させる効果で知られています。 この化合物は主に科学研究、特に甲状腺ホルモンの機能とその代謝への影響に関する研究で使用されています .

2. 製法

合成経路と反応条件: 3,5-ジヨードチロ酢酸の合成は通常、チロ酢酸のヨウ素化を伴います。このプロセスには以下の手順が含まれます。

ヨウ素化: チロ酢酸分子へのヨウ素原子の導入。

酸化: ヨウ素化された中間体の酸化により最終生成物が形成されます。

工業的生産方法: 3,5-ジヨードチロ酢酸の工業生産には、高純度と収率を確保するために、制御された条件下での大規模なヨウ素化と酸化プロセスが関与します。 温度、圧力、触媒の使用など、具体的な条件は効率的な生産を実現するために最適化されています .

3. 化学反応の分析

反応の種類: 3,5-ジヨードチロ酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまなヨウ素化誘導体を形成することができます。

還元: ヨウ素原子を除去して、より少ないヨウ素化された化合物を形成することができます。

置換: 分子中のヨウ素原子は、他の官能基と置換することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン化剤、求核剤。

主な生成物: これらの反応から生成される主な生成物には、チロ酢酸のさまざまなヨウ素化および脱ヨウ素化誘導体が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodothyroacetic acid typically involves the iodination of thyroacetic acid. The process includes the following steps:

Iodination: The introduction of iodine atoms into the thyroacetic acid molecule.

Oxidation: The oxidation of the iodinated intermediate to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale iodination and oxidation processes under controlled conditions to ensure high purity and yield. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

化学反応の分析

Types of Reactions: 3,5-Diiodothyroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: It can be reduced to remove iodine atoms, forming less iodinated compounds.

Substitution: Iodine atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of thyroacetic acid .

科学的研究の応用

Hypothyroidism Research

3,5-DiAc has been extensively studied in the context of hypothyroidism. Research indicates that it can restore metabolic activity in hypothyroid rats by activating BAT thermogenesis and improving mitochondrial function .

- Case Study : In a study involving hypothyroid rats, administration of 3,5-DiAc resulted in increased sympathetic innervation and vascularization of BAT, enhancing its oxidative capacity and thermogenesis .

Obesity and Metabolic Disorders

The compound has shown promise in preventing obesity-related metabolic disorders. It has been investigated for its potential to mitigate the effects of high-fat diets on metabolism.

- Research Findings : A study demonstrated that dietary inclusion of 3,5-DiAc prevented increases in liver fat and improved energy metabolism in gerbils prone to obesity .

Cholesterol Metabolism

3,5-DiAc is recognized for its role in cholesterol metabolism. It increases urinary and fecal excretion of sterols, thereby potentially reducing serum cholesterol levels.

- Experimental Data : In controlled experiments, rats treated with 5 mg/100 g diet of 3,5-DiAc exhibited significant reductions in serum cholesterol levels compared to controls .

Comparative Analysis with Other Thyroid Hormones

| Compound | Cholesterol Reduction | Energy Expenditure | Application Area |

|---|---|---|---|

| This compound | High | Moderate | Hypothyroidism, Obesity |

| T2 (3,5-Diiodo-L-Thyronine) | Moderate | High | Metabolic Disorders |

| T4 (Thyroxine) | Low | Moderate | General Thyroid Therapy |

作用機序

3,5-ジヨードチロ酢酸の作用機序は、甲状腺ホルモン受容体との相互作用に関与しています。これは天然の甲状腺ホルモンの作用を模倣し、受容体に結合して遺伝子発現を調節します。 これにより、コレステロール代謝とエネルギー消費の調節を含む代謝経路の変化が起こります .

類似の化合物:

3,3',5-トリヨードチロ酢酸: チロキシンからの別のヨウ素化誘導体で、類似の生物学的活性があります。

3,5-ジヨードチロニン: より少ないヨウ素化された化合物で、異なる代謝効果があります。

独自性: 3,5-ジヨードチロ酢酸は、その特定のヨウ素化パターンにより、他の類似の化合物と比較して甲状腺ホルモン受容体と異なる相互作用ができるため、独自です。 この独自の相互作用は、独特の生物学的効果をもたらし、甲状腺ホルモン研究における貴重なツールとなっています .

類似化合物との比較

3,3’,5-Triiodothyroacetic acid: Another iodinated derivative of thyroxine with similar biological activity.

3,5-Diiodothyronine: A less iodinated compound with distinct metabolic effects.

Uniqueness: 3,5-Diiodothyroacetic acid is unique due to its specific iodination pattern, which allows it to interact differently with thyroid hormone receptors compared to other similar compounds. This unique interaction results in distinct biological effects, making it a valuable tool in thyroid hormone research .

生物活性

3,5-Diiodothyroacetic acid (DIAC) is a thyroid hormone analog that has garnered attention for its potential biological activities, particularly in metabolic regulation and lipid metabolism. This compound is a derivative of thyroid hormones, specifically triiodothyronine (T3), and exhibits various physiological effects that could be beneficial in treating metabolic disorders.

Metabolic Effects

- Cholesterol Reduction : DIAC has been shown to reduce serum cholesterol levels without the undesirable cardiac stimulating effects typically associated with other thyroid hormone derivatives. This property makes it a candidate for managing hyperlipidemia .

- Calorigenic Activity : In animal studies, DIAC demonstrated calorigenic effects, indicating its ability to increase energy expenditure. It was observed that DIAC can mobilize liver lipids effectively, suggesting a role in lipid metabolism and energy homeostasis .

- Thermogenesis Activation : Research indicates that DIAC can activate brown adipose tissue (BAT) thermogenesis, similar to T2 (3,5-diiodo-L-thyronine). This activation could lead to increased energy expenditure and weight management, making it a potential therapeutic agent for obesity .

- Mitochondrial Function : DIAC enhances mitochondrial respiration and promotes fatty acid oxidation. These effects are crucial for maintaining metabolic rates and energy balance in the body .

- PGC-1α Expression : The compound appears to influence the expression of PGC-1α, a key regulator of mitochondrial biogenesis and function. Increased levels of PGC-1α in response to DIAC suggest enhanced mitochondrial activity and thermogenic capacity in BAT .

Summary of Findings

The biological activities of this compound can be summarized as follows:

Study on Lipid Mobilization

A notable study investigated the effects of DIAC on lipid mobilization in rats. The administration of 5 mg% DIAC resulted in maximal mobilization of previously elevated liver cholesterol and total lipid depots. This suggests that DIAC could be effective in managing conditions associated with lipid accumulation .

Implications for Obesity Treatment

Given its ability to activate BAT and enhance metabolic rates, DIAC presents potential as a treatment option for obesity and related metabolic disorders. Its unique profile—reducing cholesterol while avoiding significant cardiac stimulation—positions it as a safer alternative compared to traditional thyroid hormone therapies .

特性

IUPAC Name |

2-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2O4/c15-11-5-8(7-13(18)19)6-12(16)14(11)20-10-3-1-9(17)2-4-10/h1-6,17H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJBNMLZBHFYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151121 | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-40-4 | |

| Record name | 3,5-Diiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1155-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-diiodothyroacetic acid compare to other thyroxine analogs in terms of metabolic effects and toxicity?

A2: Studies in thyroidectomized rats revealed that 3,5-T2, along with D-thyroxine, 3,3′,5′-triiodo-DL-thyronine, and 3,3′,5′-triiodothyropropionic acid, can prolong the biological half-life of radiothyroxine. [] This effect is linked to their potential to compete with thyroxine for degradation pathways. [] Additionally, 3,5-T2 was found to be less toxic than triiodothyroacetic acid (TRIAC) and triiodothyropropionic acid (TRIPROP) when administered orally to rats on a high-fat, high-cholesterol diet. [] Interestingly, while TRIAC and TRIPROP are considered less calorigenically active than thyroxine when injected subcutaneously in rats fed a standard diet, they exhibited higher calorigenic activity and toxicity when delivered orally alongside a high-fat, high-cholesterol diet. []

Q2: Can this compound be detected in human serum, and how do its levels change in different thyroid states?

A3: Yes, 3,5-T2 can be measured in human serum using a specific radioimmunoassay (RIA). [] This RIA utilizes inner ring-labeled [125I]3,5-T2 and demonstrates minimal cross-reactivity with other iodothyronines within their physiological ranges. [] Studies show that serum 3,5-T2 levels are significantly elevated in hyperthyroid patients and significantly decreased in hypothyroid patients compared to healthy controls. [] These findings suggest a potential correlation between 3,5-T2 levels and thyroid function.

Q3: How is this compound synthesized and what analytical techniques can be used to characterize it?

A4: While a detailed synthetic procedure is not elaborated upon in the provided abstracts, one paper mentions a "new synthesis" of this compound. [] Furthermore, high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been successfully employed to detect 3,5-T2 and other related iodothyronines, including potential degradation products, in pharmaceutical tablets. [] This method offers high sensitivity and specificity for iodine detection, allowing for the identification and quantification of these compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。